molecular formula C14H10Cl4S B184270 bis(2,4-dichlorobenzyl) sulfide CAS No. 6295-41-6

bis(2,4-dichlorobenzyl) sulfide

Cat. No.: B184270
CAS No.: 6295-41-6
M. Wt: 352.1 g/mol
InChI Key: OSXGEIHFRWKWMQ-UHFFFAOYSA-N
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Description

bis(2,4-dichlorobenzyl) sulfide is an organic compound with significant applications in various fields. It is characterized by the presence of two chlorine atoms and a benzylthio group attached to a benzene ring. This compound is often used as an intermediate in the synthesis of other chemicals and has notable properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,4-dichlorobenzyl) sulfide typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by a series of purification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

bis(2,4-dichlorobenzyl) sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

bis(2,4-dichlorobenzyl) sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2,4-dichlorobenzyl) sulfide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

bis(2,4-dichlorobenzyl) sulfide is unique due to the presence of both chlorine atoms and the benzylthio group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

6295-41-6

Molecular Formula

C14H10Cl4S

Molecular Weight

352.1 g/mol

IUPAC Name

2,4-dichloro-1-[(2,4-dichlorophenyl)methylsulfanylmethyl]benzene

InChI

InChI=1S/C14H10Cl4S/c15-11-3-1-9(13(17)5-11)7-19-8-10-2-4-12(16)6-14(10)18/h1-6H,7-8H2

InChI Key

OSXGEIHFRWKWMQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl

6295-41-6

Origin of Product

United States

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